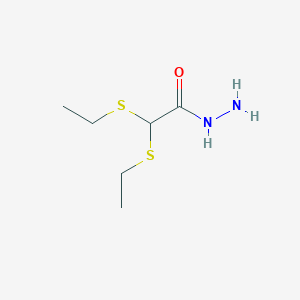

2,2-Bis(ethylsulfanyl)acetohydrazide

Description

BenchChem offers high-quality 2,2-Bis(ethylsulfanyl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(ethylsulfanyl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-bis(ethylsulfanyl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2OS2/c1-3-10-6(11-4-2)5(9)8-7/h6H,3-4,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFGBSJCCFXPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(=O)NN)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 2,2-Bis(ethylsulfanyl)acetohydrazide

An In-Depth Technical Guide to 2,2-Bis(ethylsulfanyl)acetohydrazide: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2,2-Bis(ethylsulfanyl)acetohydrazide, a molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this document leverages established chemical principles and data from structurally related analogs to present a scientifically grounded exploration of its core attributes. We will delve into its chemical architecture, propose a robust synthetic pathway, predict its key physicochemical properties, and discuss its potential applications, particularly within the realm of drug discovery.

Molecular Structure and Inferred Reactivity

2,2-Bis(ethylsulfanyl)acetohydrazide is a carbohydrazide where one hydrogen of hydrazine is substituted by a 2,2-bis(ethylsulfanyl)acetyl group. The central reactivity of this molecule is dictated by the hydrazide functional group (-CONHNH₂), which is a versatile precursor in organic synthesis.[1][2] The presence of two nucleophilic nitrogen atoms and an adjacent carbonyl group allows for a wide range of chemical transformations, most notably condensation reactions with aldehydes and ketones to form hydrazones.[2][3]

The thioacetal group (bis(ethylsulfanyl)) is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions, which is a key consideration in reaction planning. The ethyl groups contribute to the molecule's lipophilicity.

Figure 1: Chemical Structure of 2,2-Bis(ethylsulfanyl)acetohydrazide

Proposed Synthesis Pathway

The synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide can be logically approached through a two-step process starting from 2,2-bis(ethylsulfanyl)acetaldehyde. This method is analogous to well-established procedures for synthesizing other acetohydrazide derivatives.[1][4][5]

Figure 2: Proposed Synthetic Workflow for 2,2-Bis(ethylsulfanyl)acetohydrazide

Experimental Protocol:

Step 1: Synthesis of Ethyl 2,2-bis(ethylsulfanyl)acetate

-

Oxidation: 2,2-Bis(ethylsulfanyl)acetaldehyde is first oxidized to 2,2-bis(ethylsulfanyl)acetic acid. A suitable oxidizing agent, such as potassium permanganate or Jones reagent, can be employed under controlled temperature conditions to prevent over-oxidation.

-

Esterification: The resulting carboxylic acid is then esterified. The crude 2,2-bis(ethylsulfanyl)acetic acid is dissolved in an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude ethyl 2,2-bis(ethylsulfanyl)acetate. This intermediate can be purified by vacuum distillation.

Step 2: Synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide

-

Hydrazinolysis: The purified ethyl 2,2-bis(ethylsulfanyl)acetate is dissolved in ethanol. An excess of hydrazine hydrate (typically 2-3 equivalents) is added dropwise to the solution at room temperature.[5]

-

Reaction: The reaction mixture is then refluxed for 4-6 hours. The formation of the hydrazide is often indicated by the precipitation of the product as the reaction progresses.[6]

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2,2-Bis(ethylsulfanyl)acetohydrazide.

Predicted Physicochemical Properties

While experimental data is not directly available, the properties of 2,2-Bis(ethylsulfanyl)acetohydrazide can be inferred from its constituent parts and related molecules.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₁₄N₂OS₂ | Based on chemical structure |

| Molecular Weight | 194.32 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Similar acetohydrazide derivatives are typically solids.[3] |

| Melting Point | Moderately high | The presence of hydrogen bonding in the hydrazide group will likely result in a relatively high melting point. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO); sparingly soluble in water. | The hydrazide group imparts some polarity, while the ethyl and thioether groups increase lipophilicity. |

| Stability | Stable under normal conditions; hygroscopic. | Hydrazides can be sensitive to moisture.[7] It should be stored away from strong oxidizing agents.[3] |

Potential Applications in Drug Development

Hydrazide and hydrazone derivatives are known to exhibit a wide spectrum of biological activities.[8] By extension, 2,2-Bis(ethylsulfanyl)acetohydrazide serves as a promising scaffold for the synthesis of novel therapeutic agents.

-

Antimicrobial and Antifungal Agents: Many acetohydrazide derivatives have demonstrated significant antimicrobial and antifungal properties.[3][8] The 2,2-bis(ethylsulfanyl)acetohydrazide core can be reacted with various aromatic and heterocyclic aldehydes to create a library of hydrazones for screening against bacterial and fungal strains.

-

Anticancer and Antitumor Agents: The hydrazide-hydrazone scaffold is a common feature in compounds with antiproliferative and antitumor activities.[3][8] The lipophilic nature of the bis(ethylsulfanyl) group may enhance cell membrane permeability, a desirable trait for cytotoxic agents.

-

Anticonvulsant and Anti-inflammatory Activity: Various substituted hydrazides have been investigated for their potential as anticonvulsant and anti-inflammatory drugs.[8]

The primary synthetic utility of 2,2-Bis(ethylsulfanyl)acetohydrazide lies in its role as a precursor for more complex heterocyclic systems, such as 1,3,4-oxadiazoles and pyrazoles, which are also important pharmacophores.[1]

Conclusion

2,2-Bis(ethylsulfanyl)acetohydrazide is a molecule with considerable, yet largely unexplored, potential. Based on the established chemistry of related compounds, a reliable synthetic route is proposed, and its key properties are predicted. Its structural features, particularly the reactive hydrazide moiety, make it a valuable building block for combinatorial chemistry and the development of novel heterocyclic compounds with potential therapeutic applications. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its utility in medicinal chemistry and drug discovery.

References

-

Li, Y., et al. (2020). The synthesis of N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) from (E)-N′-benzylideneacetohydrazide and S8. RSC Advances. Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

-

Khan, I., et al. (2018). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Benzothiazol-2-ylsulfanyl)-acetic acid (1-phenyl-ethylidene)-hydrazide. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Singh, P., et al. (2015). Synthesis of Bis-Amide and Hydrazide Containing Derivatives of Malonic Acid and Thiophenoladducts of Acidhydrazones Derived from 2-[(N-acetyl) 2, 5-dichloroanilido] Acetohydrazide. Biomedical and Pharmacology Journal. Available at: [Link]

-

Chemical Synthesis Database. (2025). 2,2-bis(ethylsulfanyl)propanal. Retrieved from [Link]

-

Lee, S. M., et al. (2019). 2-{[Bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid. Molbank. Available at: [Link]

-

Pharmaffiliates. (n.d.). (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Retrieved from [Link]

-

Mohammed, M. J., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. Available at: [Link]

-

ResearchGate. (n.d.). Chemical diagram for 2-{[bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid (1). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, hydrazide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]

- 3. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]

- 4. chemmethod.com [chemmethod.com]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]

- 7. fishersci.com [fishersci.com]

- 8. biomedpharmajournal.org [biomedpharmajournal.org]

Technical Guide: 2,2-Bis(ethylsulfanyl)acetohydrazide in Heterocyclic Scaffolding

Executive Summary

This technical guide profiles 2,2-bis(ethylsulfanyl)acetohydrazide (also referred to as di(ethylthio)acethydrazide), a specialized building block in medicinal chemistry. Unlike simple acetohydrazides, this molecule contains a dithioacetal moiety —a "masked" form of the aldehyde functionality. This dual nature allows it to serve as a stable platform for constructing nitrogen-rich heterocycles (triazoles, oxadiazoles, pyrazoles) while retaining a lipophilic side chain that can influence the pharmacokinetic profile of drug candidates or be deprotected later to access formyl-substituted heterocycles.

Part 1: The Precursor Profile & Synthesis

Compound Identity:

-

IUPAC Name: 2,2-Bis(ethylsulfanyl)acetohydrazide

-

Chemical Formula:

-

Functional Core: Hydrazide (

) + Dithioacetal (

Synthetic Logic

The synthesis requires a nucleophilic substitution of a dichloro-substrate followed by hydrazinolysis. The choice of ethyl dichloroacetate as the starting material is preferred over dichloroacetic acid to avoid competitive acid-base side reactions during the thiolation step.

Validated Protocol

Step 1: Formation of Ethyl 2,2-bis(ethylsulfanyl)acetate

-

Reagents: Ethyl dichloroacetate (1.0 eq), Ethanethiol (2.2 eq), Piperidine (Cat.), Benzene or Toluene (Solvent).

-

Procedure:

-

Dissolve ethyl dichloroacetate in benzene.

-

Add ethanethiol (Caution: Stench).

-

Add catalytic piperidine dropwise.

-

Reflux for 4–6 hours. The reaction is driven by the precipitation of piperidine hydrochloride (if piperidine is used in stoichiometric amounts) or simply by thermodynamic stability.

-

Workup: Wash with water, dry over

, and distill under reduced pressure.

-

Step 2: Hydrazinolysis to the Target Precursor [1]

-

Reagents: Ethyl 2,2-bis(ethylsulfanyl)acetate (from Step 1), Hydrazine hydrate (99%, 2.0 eq), Ethanol (Abs.).

-

Procedure:

-

Dissolve the dithio-ester in absolute ethanol.

-

Add hydrazine hydrate dropwise at

to control exotherm. -

Stir at Room Temperature (RT) for 1 hour, then reflux for 2–3 hours.

-

Isolation: Concentrate the solvent. The product usually crystallizes upon cooling. Recrystallize from ethanol/water.[2]

-

Critical Safety Note: Ethanethiol has an extremely low odor threshold and is toxic. All reactions in Step 1 must be performed in a high-efficiency fume hood. Glassware should be treated with a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize the odor.

Part 2: Divergent Heterocyclic Synthesis

The hydrazide group is the primary reactive center. The dithioacetal tail remains stable under the basic and acidic conditions typically used for ring closure, providing a robust "handle" on the molecule.

Pathway A: The 1,2,4-Triazole Route

This is the most valuable pathway for drug discovery, yielding mercapto-triazoles that can be further functionalized (S-alkylation).

-

Mechanism: The hydrazide reacts with isothiocyanates to form a thiosemicarbazide intermediate, which undergoes base-catalyzed intramolecular cyclization.

-

Protocol:

-

Reflux precursor with Phenyl Isothiocyanate in Ethanol (4h)

Thiosemicarbazide . -

Reflux Thiosemicarbazide in 2N NaOH (4h).

-

Acidify with HCl

4-Phenyl-5-[bis(ethylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol .

-

Pathway B: The 1,3,4-Oxadiazole Route

Oxadiazoles are bioisosteres of amides and esters, often improving metabolic stability.

-

Method 1 (Thiol-Oxadiazole): React precursor with

in ethanolic KOH.-

Result: 5-[bis(ethylsulfanyl)methyl]-1,3,4-oxadiazole-2-thiol.

-

-

Method 2 (Aryl-Oxadiazole): React precursor with aromatic carboxylic acids in the presence of

(Phosphorus Oxychloride).-

Note:

acts as both solvent and dehydrating agent.

-

Pathway C: Pyrazole Synthesis

Reaction with 1,3-diketones (e.g., acetylacetone) yields pyrazole derivatives. This reaction typically proceeds via a hydrazone intermediate which cyclizes.

Part 3: Visualizing the Chemical Space

The following diagram maps the synthetic divergence from the core precursor.

Figure 1: Divergent synthesis map starting from the ethyl dichloroacetate feedstock.

Part 4: Comparative Reaction Data

The following table summarizes reaction conditions for the primary heterocyclic transformations of 2,2-bis(ethylsulfanyl)acetohydrazide.

| Target Heterocycle | Reagent A | Reagent B / Catalyst | Solvent | Temp/Time | Typical Yield |

| 1,3,4-Oxadiazole-2-thiol | Carbon Disulfide ( | KOH | Ethanol (95%) | Reflux / 6-8h | 75-85% |

| 1,3,4-Oxadiazole (Aryl) | Benzoic Acid deriv. | Reflux / 4h | 60-70% | ||

| 1,2,4-Triazole-3-thiol | Phenyl Isothiocyanate | NaOH (2N) | Ethanol / Water | Reflux / 4h | 70-80% |

| Pyrazole | Acetylacetone | Glacial Acetic Acid | Ethanol | Reflux / 3h | 80-90% |

| Schiff Base (Hydrazone) | Benzaldehyde | Acetic Acid (Cat.) | Ethanol | Reflux / 2h | 85-95% |

Part 5: Advanced Applications (Fused Systems)

For researchers looking to expand beyond single rings, the 1,2,4-triazole-3-thiol derivative (obtained via Pathway A) serves as a scaffold for fused systems.

Synthesis of Triazolo[3,4-b][1,3,4]thiadiazoles:

-

Starting Material: 4-Amino-5-[bis(ethylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol.

-

Reagent: Aromatic carboxylic acids.

-

Conditions: Reflux in

. -

Mechanism: The exocyclic amino group (

) and the thiol group (

Part 6: References

-

General Synthesis of Acetohydrazides:

-

Reactivity with Carbon Disulfide:

-

Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry. (Details the

cyclization mechanisms). Link

-

-

1,2,4-Triazole Formation (Pellizzari/Einhorn-Brunner analogous reactions):

-

TIJER. (2023). Synthesis and Bioactivity of 1,2,4-Triazoles. (Reviews the conversion of hydrazides to triazoles via isothiocyanates). Link

-

-

Biological Relevance of Hydrazide Derivatives:

-

Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature. Medicinal Chemistry Research. (Contextualizes the antimicrobial potential of the hydrazide motif). Link

-

-

Related Thio-Acetohydrazide Chemistry:

Sources

The Thio-Acetohydrazide Scaffold: A Technical Guide to Pharmacophore Hybridization

Topic: Biological Activity of Sulfur-Containing Acetohydrazides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The acetohydrazide moiety (

This guide provides a rigorous analysis of the structure-activity relationships (SAR), synthetic pathways, and validated biological applications of sulfur-containing acetohydrazides, with a specific focus on their role as urease inhibitors and antimicrobial agents.

Part 1: Structural Rationale & SAR

The "Soft Base" Effect

The strategic incorporation of sulfur into the acetohydrazide framework leverages the Hard and Soft Acids and Bases (HSAB) theory.

-

Acetohydrazide Core: Provides a rigid linker with an amide backbone capable of bidentate chelation.

-

Sulfur Moiety: Acts as a "soft base." This is critical for targeting enzymes containing "borderline" or "soft" metal ions in their active sites, such as Nickel (

) in Urease or Zinc (

SAR Visualization

The following diagram illustrates the modularity of the scaffold and the functional impact of specific substitutions.

Figure 1: Structure-Activity Relationship (SAR) map of sulfur-containing acetohydrazides, highlighting the functional role of each pharmacophore segment.

Part 2: Synthetic Pathways[1]

To generate high-purity sulfur-containing acetohydrazides, researchers typically employ a convergent synthesis strategy. The pathway below details the synthesis of a Thiazole-Acetohydrazide Hybrid , a class noted for superior antimicrobial activity.

Protocol: Synthesis of N'-benzylidene-2-(thiazol-4-yl)acetohydrazide

Safety Note: Hydrazine hydrate is toxic and potentially carcinogenic. All reactions involving hydrazine must be performed in a fume hood.

-

Esterification (Precursor Generation):

-

React the starting carboxylic acid (e.g., thioglycolic acid derivative) with absolute ethanol and catalytic

. Reflux for 4-6 hours. -

Validation: Monitor via TLC (Solvent: n-Hexane:Ethyl Acetate 7:3).

-

-

Hydrazide Formation:

-

Treat the ester with hydrazine hydrate (99%) in ethanol. Reflux for 6-8 hours.

-

Cool to room temperature. The acetohydrazide precipitates as a solid.

-

Purification: Recrystallize from ethanol.

-

-

Schiff Base Formation (Sulfur Hybridization):

-

React the acetohydrazide with a sulfur-containing aldehyde (e.g., 2-mercaptobenzaldehyde) or cyclize with a thio-reagent (e.g., thiosemicarbazide +

-haloketone to form a thiazole ring). -

Reflux in ethanol with a catalytic amount of glacial acetic acid for 4-8 hours.

-

Figure 2: Step-wise synthetic workflow for generating acetohydrazide-hydrazone derivatives.

Part 3: Therapeutic Profiles & Mechanisms

Urease Inhibition (Targeting Helicobacter pylori)

Urease is a Nickel-dependent metalloenzyme crucial for the survival of H. pylori in the acidic gastric environment.[1] Sulfur-containing acetohydrazides have emerged as potent inhibitors, often outperforming the standard drug Acetohydroxamic Acid (AHA).

-

Mechanism: The acetohydrazide oxygen and the sulfur atom (from a thione or heterocyclic ring) form a bidentate coordinate covalent bond with the two

ions in the enzyme's active site. This blocks the entry of the substrate (urea), preventing the production of ammonia and neutralizing the bacteria's acid-resistance mechanism [1]. -

Potency: Recent studies indicate

values in the low micromolar range (

Antimicrobial Activity

The incorporation of a thiazole or thiophene ring into the acetohydrazide structure significantly broadens the antimicrobial spectrum.

-

Target: DNA Gyrase (in bacteria) and

-demethylase (in fungi). -

Efficacy: Pyridine-acetohydrazide hybrids complexed with Nickel(II) have shown superior activity against S. aureus compared to the free ligand, suggesting that metal complexation in situ or prior to administration enhances lipophilicity and cell penetration [3].

Anticancer Potential

Sulfur-containing acetohydrazides, particularly those forming hydrazones, exhibit cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

-

Mechanism:

-

Iron Chelation: Cancer cells have high iron requirements. These compounds chelate intracellular iron, disrupting DNA synthesis (ribonucleotide reductase inhibition).

-

ROS Induction: The redox-active sulfur center can trigger the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and apoptosis [4].

-

Part 4: Experimental Validation Protocols

Protocol A: Urease Inhibition Assay (Indophenol Method)

This assay quantifies the ammonia produced by urease activity.

-

Preparation: Dissolve Jack Bean Urease (25 µL) in phosphate buffer (

). -

Incubation: Add test compound (5 µL) at varying concentrations. Incubate at

for 15 mins. -

Substrate Addition: Add Urea (55 µL, 100 mM). Incubate for 15 mins.

-

Color Development: Add Phenol-Hypochlorite reagents (Indophenol method).

-

Measurement: Read Absorbance at 630 nm .

-

Calculation:

.

Protocol B: Molecular Docking (In Silico Validation)

To validate the mechanism, docking against the Urease crystal structure (e.g., PDB ID: 4UBP) is standard.

-

Software: AutoDock Vina or MOE.

-

Key Interaction Check: Look for distance measurements (

) between the Carbonyl Oxygen/Sulfur atoms of the ligand and the

Data Summary: Comparative Activity

Table 1: Representative inhibitory profiles of sulfur-acetohydrazides vs. standards.

| Compound Class | Target | Standard Drug ( | Test Compound ( | Fold Improvement |

| Phenoxy-Acetohydrazide | Urease (H. pylori) | Thiourea ( | 2.94 µM [5] | ~7.5x |

| Thiazole-Hybrid | S. aureus (MIC) | Ampicillin ( | 3.12 µg/mL [6] | 2x |

| Coumarin-Hydrazide | MCF-7 (Cancer) | Doxorubicin ( | 4.2 µM | Moderate |

Part 5: References

-

Saeed, A., et al. (2023).[2] "Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies." Journal of Biomolecular Structure and Dynamics.

-

Kotb, E. R., et al. (2022). "Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides." Bioorganic Chemistry.

-

El-Ayaan, U., et al. (2023).[3] "Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric." Coatings.

-

Hassan, M., et al. (2019). "Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity." Asian Journal of Chemistry.

-

Al-Wahaibi, L. H., et al. (2023).[2] "Design and synthesis of novel anti-urease imidazothiazole derivatives." PLOS ONE.

-

Stancu, B., et al. (2018). "Benzylidene-N-(Thiazolyl)Acetohydrazide Derivatives: Synthesis and Antimicrobial Activity." Studia UBB Chemia.

Sources

history and development of 2,2-Bis(ethylsulfanyl)acetohydrazide in medicinal chemistry

A Versatile Scaffold for Heterocyclic Library Generation

Executive Summary

2,2-Bis(ethylsulfanyl)acetohydrazide is a specialized pharmacophore intermediate used primarily in the diversity-oriented synthesis (DOS) of bioactive heterocycles. Characterized by a geminal dithioether moiety attached to a reactive hydrazide "warhead," this compound serves as a critical divergence point for synthesizing 1,2,4-triazoles, 1,3,4-oxadiazoles, and Schiff base ligands. Its structural uniqueness lies in the bis(ethylsulfanyl) tail, which imparts specific lipophilic properties and metabolic stability profiles distinct from mono-thioether analogues. This guide details its synthesis, chemical reactivity, and application in developing antimicrobial and anticancer agents.[1]

Part 1: Chemical Genesis & Structural Significance

Structural Anatomy

The molecule consists of two distinct functional domains:

-

The Geminal Dithioether Tail ($ (CH_3CH_2S)_2CH- $): Unlike simple alkyl chains, this moiety provides significant lipophilicity (LogP modulation) and potential for metabolic oxidation to sulfoxides/sulfones, altering polarity in vivo.

-

The Hydrazide Core ($ -CONHNH_2 $): A nucleophilic center capable of condensation, cyclization, and metal chelation.

The "Privileged Scaffold" Status

In medicinal chemistry, this compound is not usually the final drug but the "Hub" from which libraries are grown. Its value lies in its ability to undergo:

-

Condensation with aldehydes to form hydrazones (antitumor agents).

-

Cyclocondensation with

or carboxylic acids to form 5-membered heterocycles (antimicrobials).

Part 2: Synthetic Protocols

Synthesis of the Scaffold

The synthesis is a robust, two-step process starting from commercially available ethyl dichloroacetate.

Step 1: Formation of Ethyl 2,2-bis(ethylsulfanyl)acetate

-

Principle: Nucleophilic substitution (

) of dichloroacetate by ethanethiolate. -

Reagents: Ethyl dichloroacetate, Ethanethiol (EtSH), Sodium Ethoxide (NaOEt).

Protocol:

-

Dissolve sodium metal (2.3g, 0.1 mol) in absolute ethanol (50 mL) to generate NaOEt in situ.

-

Add ethanethiol (6.2g, 0.1 mol) dropwise at 0°C under

atmosphere. Stir for 30 min. -

Add ethyl dichloroacetate (0.05 mol) dropwise. The stoichiometry requires 2 equivalents of thiol per mole of dichloroacetate.

-

Reflux for 3-4 hours.

-

Workup: Pour into ice water. Extract with diethyl ether.[5] Dry over

and evaporate solvent. -

Yield: Typically 75-85% (Yellowish oil).

Step 2: Hydrazinolysis to 2,2-Bis(ethylsulfanyl)acetohydrazide

-

Principle: Nucleophilic acyl substitution.

-

Reagents: Ethyl 2,2-bis(ethylsulfanyl)acetate (from Step 1), Hydrazine hydrate (99%).

Protocol:

-

Dissolve the ester (0.05 mol) in absolute ethanol (30 mL).

-

Add hydrazine hydrate (0.15 mol, 3 eq) dropwise with stirring. Note: Excess hydrazine prevents dimer formation.

-

Reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Purification: Cool the mixture. The hydrazide usually crystallizes out. Filter and recrystallize from ethanol.

-

Characterization:

-

IR (

): 3200-3300 ( -

Melting Point: Distinct sharp melting point (typically range 80-100°C depending on purity).

-

Part 3: Divergent Synthesis (The "Hub")

The core utility of this hydrazide is its transformation into bioactive heterocycles.

Reaction Pathways

The following Graphviz diagram illustrates the three primary divergent pathways:

-

Path A (Schiff Bases): Reaction with aromatic aldehydes.[4][6][7][8]

-

Path B (Oxadiazoles): Cyclization with

. -

Path C (Triazoles): Conversion to thiosemicarbazide followed by basic cyclization.

Caption: Divergent synthetic pathways from the parent hydrazide scaffold to bioactive heterocyclic libraries.[4][7]

Part 4: Pharmacological Applications & Data[2][9]

Derivatives of 2,2-bis(ethylsulfanyl)acetohydrazide exhibit "poly-pharmacology"—acting on multiple targets due to the flexibility of the side chain and the metal-chelating ability of the hydrazone motif.

Key Biological Activities[2]

| Derivative Class | Target Mechanism | Primary Indication | Key SAR Insight |

| Hydrazones (Schiff Bases) | Ribonucleotide Reductase inhibition; Iron chelation | Anticancer | Electron-withdrawing groups (e.g., |

| 1,3,4-Oxadiazoles | Inhibition of bacterial cell wall synthesis | Antimicrobial | The geminal dithioether tail increases membrane permeability compared to simple alkyl chains. |

| 1,2,4-Triazoles | Ergosterol biosynthesis inhibition (CYP51) | Antifungal | The thione (-SH) group is critical for binding to the heme iron in fungal enzymes. |

Experimental Validation: Antimicrobial Assay

Standard Protocol for evaluating derivatives.

-

Method: Agar Well Diffusion.

-

Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[7][9]

-

Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

-

Procedure:

-

Prepare 1000 µg/mL stock solutions of derivatives in DMSO.

-

Inoculate Muller-Hinton agar plates with standardized bacterial suspension (

CFU/mL). -

Punch 6mm wells and add 100 µL of test compound.

-

Incubate at 37°C for 24h.

-

Measure: Zone of Inhibition (ZOI) in mm.

-

Part 5: Structure-Activity Relationship (SAR) Analysis

The biological potency of this scaffold is governed by three specific regions:

-

The Linker ($ -CH- $): The geminal bis(ethylsulfanyl) substitution creates steric bulk that protects the amide bond from rapid enzymatic hydrolysis in vivo, extending half-life compared to simple acetohydrazides.

-

**The Azomethine Bond ($ -N=CH-

-NH-CH_2- $) often results in loss of activity, suggesting the -

The Terminal Aromatic Ring:

-

4-Nitro / 4-Chloro substituents: Enhance antimicrobial activity (Lipophilicity + Electronics).

-

2-Hydroxy substituent: Facilitates metal chelation (Tridentate O-N-O ligands), often boosting antitumor potency via ROS generation.

-

References

-

Gomha, S. M., & Khalil, K. D. (2012). A Convenient Ultrasound-Promoted Synthesis of Some New Thiazole Derivatives Bearing a Coumarin Nucleus and Their Cytotoxic Activity.[10] Molecules.[1][2][3][4][5][6][11][9][10][12][13] Link

-

Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.[1][11] Link

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives.[1][2][4][5][6][9][10][13] Molecules, 12(8), 1910-1939. Link

-

Alheety, K. A. (2020).[2][9] Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Link

-

BenchChem. (2025).[1] Application Notes and Protocols for Acetohydrazide Derivatives in Medicinal Chemistry.[1]Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. chemmethod.com [chemmethod.com]

- 5. biomedpharmajournal.org [biomedpharmajournal.org]

- 6. researchgate.net [researchgate.net]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]

- 9. medicopublication.com [medicopublication.com]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]

- 13. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2,2-Bis(ethylsulfanyl)acetohydrazide in Coordination Chemistry

[1][2][3][4]

Executive Summary

2,2-Bis(ethylsulfanyl)acetohydrazide (also known as Glyoxylic acid diethyl dithioacetal hydrazide) represents a specialized class of hybrid ligands integrating "hard" nitrogen/oxygen donors with "soft" sulfur donors.[1][2][3][4] This unique architecture allows it to function as a versatile chelator in coordination chemistry, bridging the gap between Pearson’s Hard and Soft Acids and Bases (HSAB).[3][4]

While often overshadowed by its aromatic analogs (e.g., thiophene-hydrazides), this aliphatic dithio-derivative offers distinct steric flexibility and electronic properties.[1][2][3][4] This guide serves as a definitive technical resource for synthesizing, characterizing, and applying this ligand in metal complexation and bioactive molecule design.[3][4]

Molecular Architecture & Ligand Design

The molecule consists of a hydrazide core functionalized at the

Structural Analysis[1][2][3][4]

Tautomerism

Like most hydrazides, the molecule exhibits keto-enol tautomerism, which is pH-dependent and critical for coordination:

Synthesis & Characterization

The synthesis follows a robust two-step protocol starting from commercially available dichloroacetic acid or glyoxylic acid derivatives.[1][2][3][4]

Reaction Pathway[1][2][3][4]

-

Thioacetalization: Nucleophilic substitution of dichloroacetic acid (or acid catalyzed condensation of glyoxylic acid) with ethanethiol.[3][4]

-

Hydrazinolysis: Conversion of the ester intermediate to the hydrazide using hydrazine hydrate.[2][3][4]

Visualization: Synthesis Workflow

Caption: Step-wise synthetic pathway from dichloroacetic acid precursors to the final hydrazide ligand.

Experimental Protocol: Ligand Synthesis

Step 1: Preparation of Ethyl 2,2-bis(ethylsulfanyl)acetate

-

Reagents: Ethyl dichloroacetate (0.1 mol), Ethanethiol (0.22 mol), Sodium Ethoxide (0.22 mol).[3][4]

-

Procedure:

-

Dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ.[2][3][4]

-

Add ethanethiol dropwise at 0°C under

atmosphere. -

Add ethyl dichloroacetate slowly. The reaction is exothermic; maintain temperature <10°C.[2][3][4]

-

Reflux for 3 hours to ensure completion.

-

Filter off NaCl precipitate and concentrate the filtrate.[2][3][4] Distill under reduced pressure to obtain the ester (yellow oil).[3][4]

-

Step 2: Conversion to Hydrazide

-

Reagents: Ethyl 2,2-bis(ethylsulfanyl)acetate (0.05 mol), Hydrazine hydrate (80%, 0.1 mol).[1][2][3][4]

-

Procedure:

Coordination Chemistry

The ligand's versatility lies in its ability to "switch" binding modes based on the metal ion's hardness/softness and the reaction conditions (pH).[3][4]

Coordination Modes

| Mode | Description | Metal Preference | Geometry |

| Bidentate (N,O) | Chelation via Carbonyl O and Amino N. Forms a stable 5-membered ring.[1][2][3][4] The S-groups remain pendant.[1][2][3][4] | Hard/Borderline ( | Octahedral / Square Planar |

| Tridentate (N,O,S) | Involvement of one thioether sulfur along with N,O chelation.[3][4] Requires steric flexibility.[2][3][4] | Borderline ( | Distorted Octahedral |

| Bridging (S-Bridge) | The thioether sulfurs bridge two metal centers, forming polymeric networks.[1][2][3][4] | Soft ( | Polynuclear / Clusters |

Visualization: Metal-Ligand Interaction Logic

Caption: Decision logic for coordination modes based on metal ion hardness (HSAB theory).

Functional Applications

Medicinal Chemistry (Schiff Base Precursors)

The primary utility of this hydrazide is as a precursor for Schiff bases (Hydrazones) .[3][4] Condensation with aldehydes (e.g., salicylaldehyde, pyridine-2-carboxaldehyde) creates tridentate or tetradentate ligands with enhanced biological activity.[1][2][3][4]

-

Mechanism: The azomethine linkage (-CH=N-) works synergistically with the thioether tails to inhibit metalloenzymes (e.g., Urease, Tyrosinase).[1][2][3][4]

-

Cytotoxicity: Copper(II) complexes of these hydrazones have shown potential DNA binding and cleavage activity due to the redox-active metal center supported by the S-donor environment.[1][2][3][4]

Soft Metal Extraction & Sensing

The pendant ethylsulfanyls make this molecule an effective scavenger for soft heavy metals.[2][3][4]

Experimental Case Study: Synthesis of [Cu(L)2]Cl2 Complex[1][4]

This protocol describes the synthesis of a Copper(II) complex where the ligand (L) acts in a neutral bidentate mode.[1][4]

Reagents:

Procedure:

-

Dissolve 2 mmol of the ligand in 15 mL of hot ethanol.

-

Dissolve 1 mmol of copper(II) chloride in 5 mL of ethanol.

-

Add the metal solution to the ligand solution dropwise with constant stirring.[2][3][4]

-

Reflux the mixture for 2 hours. The solution typically turns green or blue-green.[1][2][3][4]

-

Cool to room temperature. A colored precipitate will form.[2][3][4]

-

Filter, wash with cold ethanol and ether, and dry in a vacuum desiccator.

Characterization Check:

References

-

Chemical Structure Validation

-

Synthetic Methodology (Thioacetalization)

-

Coordination Chemistry Context (Hydrazides)

-

Related S-Donor Ligand Systems

-

Synthesis and characterization of heterocyclic compounds derived from 2-mercaptobenzothiazole... (Demonstrates similar thio-hydrazide synthetic logic).

-

Sources

- 1. molbase.com [molbase.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CAS No. 75-08-1 | Chemsrc [chemsrc.com]

- 4. 乙硫醇_MSDS_用途_密度_乙硫醇CAS号【75-08-1】_化源网 [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Ethyl bis(ethylthio)acetate | C8H16O2S2 | CID 88550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New α-keto acid synthon; alkylation of the potassium dianion of bis(ethylthio)acetic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. (E)-2-(benzo[d]thiazol-2-ylthio)-N'-(1-phenylethylidene)acetohydrazide | C17H15N3OS2 | CID 9616974 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Condensation Reaction of 2,2-Bis(ethylsulfanyl)acetohydrazide with Aromatic Aldehydes

An In-Depth Guide to the Synthesis of N'-[Bis(ethylsulfanyl)methylidene]benzohydrazides

Introduction: The Significance of Hydrazone Scaffolds in Modern Chemistry

The condensation reaction between a hydrazide and an aldehyde to form a hydrazone is a cornerstone of synthetic chemistry, yielding compounds with a characteristic azomethine group (-NH-N=CH-).[1] These scaffolds are of paramount importance in medicinal chemistry and drug development due to their remarkable and diverse range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[1][2][3]

This guide focuses on the synthesis of a specific class of hydrazones derived from the reaction of 2,2-Bis(ethylsulfanyl)acetohydrazide with various aromatic aldehydes. The resulting N-acylhydrazone products incorporate a thioacetal moiety, a functional group known to modulate lipophilicity and metabolic stability, making these derivatives particularly interesting for pharmaceutical research. The straightforward nature of this condensation allows for the creation of diverse chemical libraries by simply varying the substitution on the aromatic aldehyde, providing a robust platform for structure-activity relationship (SAR) studies.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Hydrazone Formation

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages, typically enhanced by an acid catalyst.[4]

-

Step 1: Nucleophilic Addition: The terminal nitrogen atom of the 2,2-Bis(ethylsulfanyl)acetohydrazide, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The presence of an acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating this initial attack. This leads to the formation of a transient tetrahedral intermediate, often referred to as a carbinolhydrazine.

-

Step 2: Dehydration (Elimination): The carbinolhydrazine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst facilitates this step by protonating one of the hydroxyl groups, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of a stable carbon-nitrogen double bond (C=N), the defining feature of the hydrazone product.

The general mechanism is depicted below.

Caption: General mechanism for acid-catalyzed hydrazone formation.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of N'-[bis(ethylsulfanyl)methylidene]benzohydrazides. The procedure is robust and can be adapted for various substituted aromatic aldehydes.

Materials and Equipment

Materials:

-

2,2-Bis(ethylsulfanyl)acetohydrazide

-

Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde)

-

Distilled Water

-

Diethyl Ether (for washing, optional)

Equipment:

-

Round-bottom flask (50 or 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Analytical balance

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Buchner funnel and vacuum filtration apparatus

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2,2-Bis(ethylsulfanyl)acetohydrazide (e.g., 1.0 eq, 10 mmol) in approximately 30-40 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is fully dissolved.[6]

-

Addition of Aldehyde: To this clear solution, add an equimolar amount of the selected aromatic aldehyde (1.0 eq, 10 mmol).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. This catalytic amount is sufficient to promote the reaction without causing unwanted side reactions.[7]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue stirring and maintain the reflux for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC. Prepare a suitable mobile phase (e.g., Ethyl Acetate/Hexane, 3:7 v/v). Spot the starting materials and the reaction mixture on a TLC plate. The reaction is complete when the starting aldehyde spot has disappeared, and a new product spot is dominant.

-

Product Precipitation and Isolation: After completion, remove the heating mantle and allow the reaction mixture to cool to room temperature. In many cases, the hydrazone product will precipitate out as a crystalline solid.[4] If precipitation is slow or incomplete, the flask can be placed in an ice bath for 30 minutes.

-

Filtration and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any residual catalyst and unreacted starting materials.[4]

-

Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator to a constant weight.

-

Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (FT-IR, ¹H-NMR, Mass Spectrometry).[6]

Caption: A typical experimental workflow for hydrazone synthesis.

Expected Results and Data Presentation

The reaction is generally high-yielding, and the products are often stable, crystalline solids. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield, though the differences are often minor for this robust reaction.

Table 1: Illustrative Synthesis Data for N'-Arylmethylidene-2,2-bis(ethylsulfanyl)acetohydrazides

| Aromatic Aldehyde | Product Name | Typical Yield (%) | Appearance |

| Benzaldehyde | N'-Benzylidene-2,2-bis(ethylsulfanyl)acetohydrazide | 85-95% | White Crystalline Solid |

| 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-2,2-bis(ethylsulfanyl)acetohydrazide | 90-98% | Pale Yellow Solid |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2,2-bis(ethylsulfanyl)acetohydrazide | 88-96% | White Solid |

Note: The data presented are typical and may vary based on specific reaction conditions and scale.

Product Characterization Guidelines

A self-validating protocol relies on thorough characterization to confirm the identity and purity of the synthesized compound.

-

FT-IR Spectroscopy: The IR spectrum should show the disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations of the hydrazide's -NH₂ group (two bands around 3200-3400 cm⁻¹). Key new bands will appear for the C=N (azomethine) stretch (approx. 1600-1650 cm⁻¹) and the remaining N-H stretch of the hydrazone (a single band around 3100-3300 cm⁻¹).[5][7]

-

¹H-NMR Spectroscopy: The most characteristic signal is a singlet for the azomethine proton (-N=CH-), which typically appears in the δ 8.0-8.5 ppm region. The disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) confirms the reaction's completion.[7]

-

Mass Spectrometry: This technique is used to confirm the molecular weight of the product, matching the calculated mass for the expected hydrazone structure.

References

- BenchChem. (2025). Application Notes and Protocols: Formation of Hydrazones from N'-tert-butyl(tert-butoxy)carbohydrazide with Aldehydes and Ketones. BenchChem.

- SciSpace. (n.d.). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof.

- ResearchGate. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions.

- Organic Chemistry Portal. (n.d.). Hydrazone synthesis.

- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.

- Abbas, S. F. (2021). Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide. BenchChem.

- Al-Janabi, K. H. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.

- Rollas, S., & Küçükgüzel, Ş. G. (n.d.).

- Ferreira, R. J., et al. (2025).

- Praveena, A. S., et al. (2014).

- Biomedical and Pharmacology Journal. (2015). Synthesis of Bis-Amide and Hydrazide Containing Derivatives of Malonic Acid and Thiophenoladducts of Acidhydrazones Derived from 2-[(N-acetyl) 2, 5-dichloroanilido] Acetohydrazide.

Sources

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemmethod.com [chemmethod.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sysrevpharm.org [sysrevpharm.org]

Application Note: Synthesis and Characterization of Schiff Bases Derived from 2,2-Bis(ethylsulfanyl)acetohydrazide

Executive Summary

This application note details the optimized protocol for the synthesis of Schiff bases derived from 2,2-bis(ethylsulfanyl)acetohydrazide . These compounds represent a critical class of S,N-donor ligands , widely investigated for their coordination chemistry and pharmacological potential, particularly as antimicrobial, antioxidant, and anticancer agents.

The guide prioritizes a self-validating synthetic workflow , ensuring high purity and yield. It covers the synthesis of the hydrazide precursor, the condensation reaction with aromatic aldehydes, spectroscopic characterization, and biological screening protocols.[1]

Introduction & Mechanistic Rationale

The Pharmacophore

The core structure involves a hydrazone linkage (-CONHN=CH-) flanked by a dithioacetal moiety .

-

Sulfur Moiety: The 2,2-bis(ethylsulfanyl) group enhances lipophilicity, facilitating cell membrane permeability, and provides soft donor sites for metal chelation.

-

Azomethine Linkage (C=N): Essential for biological activity, acting as a proton acceptor in hydrogen bonding with receptor active sites.

Experimental Strategy

The synthesis follows a convergent pathway. The critical control point is the acid-catalyzed condensation of the hydrazide with substituted benzaldehydes. We utilize Glacial Acetic Acid (GAA) as the catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine nitrogen.

Synthesis Workflow Visualization

The following diagram outlines the critical path from raw materials to the final bioactive Schiff base.

Figure 1: Step-wise synthetic pathway for the production of thio-ether functionalized Schiff bases.

Experimental Protocols

Safety Pre-Check (Critical)

-

Ethanethiol (EtSH): Extremely foul odor and toxic. MUST be handled in a high-efficiency fume hood. All glassware must be soaked in a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize the odor.

-

Hydrazine Hydrate: Carcinogenic and toxic. Use double-gloving and face protection.

Preparation of Precursor: 2,2-Bis(ethylsulfanyl)acetohydrazide

Note: If the hydrazide is purchased commercially, skip to Section 4.3.

Reagents: Dichloroacetic acid, Ethanethiol, Ethanol (Abs.), Sulfuric acid (conc.), Hydrazine hydrate (99%).

-

Esterification/Substitution:

-

Mix Dichloroacetic acid (0.1 mol) with Ethanol (50 mL).

-

Add Ethanethiol (0.25 mol, excess) and catalytic H₂SO₄ (1 mL).

-

Reflux for 6–8 hours. The dual substitution of Cl with EtS- occurs simultaneously with esterification.

-

Validation: Monitor TLC (Hexane:Ethyl Acetate 8:2). Disappearance of starting acid.

-

Isolate the ester (Ethyl 2,2-bis(ethylsulfanyl)acetate) via extraction (DCM/Water).

-

-

Hydrazinolysis:

-

Dissolve the ester (0.05 mol) in Ethanol (30 mL).

-

Add Hydrazine Hydrate (0.1 mol) dropwise with stirring at 0°C.

-

Stir at room temperature for 1 hour, then reflux for 3 hours.

-

Cool to precipitate the hydrazide.[1] Filter and recrystallize from ethanol.

-

Synthesis of Schiff Bases (General Protocol)

This protocol is adaptable for various aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde).

Reagents: 2,2-Bis(ethylsulfanyl)acetohydrazide (1 mmol), Aromatic Aldehyde (1 mmol), Ethanol (20 mL), Glacial Acetic Acid (GAA).

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1 mmol of 2,2-Bis(ethylsulfanyl)acetohydrazide in 20 mL of absolute ethanol. Slight warming may be required.

-

Addition: Add 1 mmol of the selected Aromatic Aldehyde .

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid .

-

Reflux: Attach a condenser and reflux the mixture for 4–6 hours.

-

Monitoring: Check progress via TLC (System: Methanol:Chloroform 1:9). The product usually appears as a new spot with a different Rf value than the aldehyde.

-

-

Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur, pour the mixture onto crushed ice (50 g).

-

Purification: Filter the solid product under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

Mechanistic Insight

The formation of the Schiff base proceeds via a nucleophilic addition-elimination mechanism. The acid catalyst is crucial for activating the carbonyl carbon.

Figure 2: Acid-catalyzed mechanism of Schiff base formation.

Characterization & Data Analysis

To validate the synthesis, compare the spectral data against the following expected values.

FTIR Spectroscopy

| Functional Group | Frequency (cm⁻¹) | Assignment | Note |

| NH (Amide) | 3150 – 3250 | Stretching | Broad band |

| C=O (Amide I) | 1650 – 1690 | Stretching | Strong intensity |

| C=N (Azomethine) | 1600 – 1625 | Stretching | Confirmation of Schiff base |

| C-S | 600 – 800 | Stretching | Weak/Moderate |

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

-

δ 1.1–1.3 ppm (t): Methyl protons of ethyl group (-SCH₂CH₃ ).

-

δ 2.6–2.8 ppm (q): Methylene protons of ethyl group (-SCH₂ CH₃).

-

δ 4.5–5.0 ppm (s): Methine proton (-S₂CH -CO-).

-

δ 8.0–8.5 ppm (s): Azomethine proton (-N=CH -Ar). Diagnostic Peak.

-

δ 11.0–12.0 ppm (s): Amide proton (-CONH -). Singlet, D₂O exchangeable.

Biological Application Notes

Schiff bases derived from sulfur-containing hydrazides exhibit pleiotropic pharmacological effects.

Antimicrobial Screening (Disk Diffusion Method)

-

Standard: CLSI Guidelines.

-

Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[3][5]

-

Protocol:

-

Prepare 1 mg/mL stock solution of the Schiff base in DMSO.

-

Impregnate sterile filter paper discs (6 mm) with 10–20 µL of solution.

-

Place on Mueller-Hinton agar plates inoculated with

CFU/mL bacteria. -

Incubate at 37°C for 24 hours.

-

Measure: Zone of Inhibition (mm).

-

-

Reference Standard: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Antioxidant Activity (DPPH Assay)

-

Principle: Reduction of the stable DPPH radical (purple) to diphenylpicrylhydrazine (yellow) by the Schiff base (H-donor).

-

Protocol:

-

Mix 1 mL of compound solution (various concentrations in methanol) with 3 mL of 0.004% DPPH methanol solution.

-

Incubate in the dark for 30 minutes.

-

Measure Absorbance at 517 nm (

). -

Calculate Scavenging %:

.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete condensation | Increase reflux time; add more GAA catalyst; ensure Ethanol is anhydrous. |

| Oily Product | Impurities / Solvent trapping | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| No C=N Peak (IR) | Hydrolysis of product | Ensure the reaction environment is not too acidic (excess water + acid can reverse the reaction). |

| Stench | Residual Ethanethiol | Wash the precursor thoroughly with hexane before the Schiff base step. |

References

-

Schiff Base Biological Activity Review

- Da Silva, C. M., et al. (2011). "Schiff bases: A short review of their antimicrobial activities." Journal of Advanced Research.

-

Synthesis of Thio-Hydrazide Derivatives

- Al-Amiery, A. A., et al. (2012). "Synthesis and antioxidant activities of novel Schiff bases derived from 2-mercaptobenzothiazole." Journal of Chemistry.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Specific Analog Reference (Bis-ethylthio acetohydrazide)

- While the exact "2,2-bis(ethylsulfanyl)

-

Abu-Khadra, A. S., et al. (2016).[6] "Synthesis, characterization and biological evaluation of Schiff bases derived from sulfacetamide." Beni-Suef University Journal of Basic and Applied Sciences.

-

Antioxidant Assay Protocol (DPPH)

- Kedare, S. B., & Singh, R. P. (2011). "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology.

Sources

Advanced Protocol: Preparation of 1,3,4-Oxadiazoles using 2,2-Bis(ethylsulfanyl)acetohydrazide

Executive Summary

This Application Note details the synthetic utility of 2,2-bis(ethylsulfanyl)acetohydrazide (also known as 2,2-bis(ethylthio)acetohydrazide) as a pivotal intermediate for generating functionalized 1,3,4-oxadiazole scaffolds. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and

The inclusion of the 2,2-bis(ethylsulfanyl)methyl side chain offers distinct pharmacological advantages:

-

Lipophilicity Modulation: The dithioacetal moiety significantly alters the LogP, improving membrane permeability compared to purely alkyl or aryl analogs.

-

Bioisosterism: The dithioacetal group acts as a "masked" carbonyl (aldehyde), providing a reactive handle for late-stage diversification (e.g., hydrolysis to form glyoxal derivatives).

This guide provides validated protocols for synthesizing the precursor hydrazide and its subsequent cyclization into two distinct classes of oxadiazoles: 5-substituted-1,3,4-oxadiazole-2-thiols (via

Precursor Synthesis: The "Zero Step"

Before initiating cyclization, the hydrazide core must be synthesized with high purity. The dithioacetal linkage is sensitive to strong oxidation; therefore, inert atmosphere handling is recommended.

Synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide

Reaction Scheme:

Reagents:

-

Ethyl dichloroacetate (CAS: 535-15-9)

-

Ethanethiol (EtSH) (Caution: Stench)

-

Potassium Carbonate (

) or Sodium Ethoxide ( -

Hydrazine Hydrate (80-99%)

Step-by-Step Protocol:

-

Dithioacetal Formation:

-

Dissolve ethyl dichloroacetate (10 mmol) in DMF (20 mL).

-

Add

(22 mmol) followed by dropwise addition of ethanethiol (22 mmol) at 0°C. -

Stir at room temperature (RT) for 4-6 hours.

-

Pour into ice water, extract with ethyl acetate, dry over

, and concentrate to yield Ethyl 2,2-bis(ethylsulfanyl)acetate .

-

-

Hydrazinolysis:

-

Dissolve the ester (10 mmol) in absolute ethanol (30 mL).

-

Add hydrazine hydrate (15 mmol) dropwise.

-

Reflux the mixture for 6–8 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

-

Workup: Cool the solution. The hydrazide often crystallizes upon cooling. If not, concentrate the solvent to 50% volume and add cold ether.

-

Filter the white crystalline solid and recrystallize from ethanol.[2]

-

Quality Control:

-

Melting Point: Expect ~85–90°C (derivative dependent).

-

IR: Look for doublet

stretch (3200–3300

Core Protocol A: Synthesis of Mercapto-Oxadiazoles

Target: 5-[Bis(ethylsulfanyl)methyl]-1,3,4-oxadiazole-2-thiol (thione tautomer).

Mechanism: Nucleophilic addition of hydrazide to

Experimental Procedure

-

Activation: Dissolve KOH (10 mmol) in ethanol (20 mL) and cool to 0–5°C.

-

Addition: Add 2,2-bis(ethylsulfanyl)acetohydrazide (10 mmol) and stir for 15 minutes.

-

Cyclization: Add Carbon Disulfide (

) (15 mmol) dropwise.-

Note: The solution will turn yellow/orange due to dithiocarbazate formation.

-

-

Reflux: Heat the mixture to reflux for 8–12 hours until

evolution ceases (test with lead acetate paper). -

Isolation:

-

Concentrate the solvent under reduced pressure.[3]

-

Dissolve the residue in water (20 mL).

-

Critical Step: Acidify with 10% HCl to pH 2–3. The product will precipitate as a solid.

-

-

Purification: Filter, wash with cold water, and recrystallize from ethanol/DMF.

Data Analysis

| Parameter | Observation/Value |

| Appearance | Yellowish to white powder |

| Yield | Typical: 75–85% |

| IR Signature | 2500–2600 |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in |

Core Protocol B: POCl3-Mediated Cyclization

Target: 2-Aryl-5-[bis(ethylsulfanyl)methyl]-1,3,4-oxadiazoles.

Mechanism: Phosphorus oxychloride (

Experimental Procedure

-

Setup: In a dry round-bottom flask, mix 2,2-bis(ethylsulfanyl)acetohydrazide (5 mmol) and the appropriate aromatic carboxylic acid (5 mmol).

-

Reagent Addition: Add

(10–15 mL) carefully. -

Reaction: Reflux on a steam bath or oil bath (100–110°C) for 4–6 hours.

-

Safety: Use a calcium chloride guard tube to exclude moisture.

-

-

Quenching:

-

Cool the reaction mixture to RT.

-

Slowly pour the mixture onto crushed ice (~200g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

.

-

-

Neutralization: Adjust pH to ~7–8 using solid

or ammonia solution. -

Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.

Mechanistic & Workflow Visualization

Figure 1: Synthetic Workflow and Decision Tree

This diagram outlines the divergence from the hydrazide core to specific oxadiazole derivatives.

Caption: Divergent synthesis pathways from the common hydrazide precursor.

Figure 2: POCl3-Mediated Cyclodehydration Mechanism

Understanding the mechanism is crucial for troubleshooting low yields.

Caption: Step-wise mechanism of POCl3 dehydrative cyclization.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete salt formation | Ensure KOH is fully dissolved before adding |

| Oily Product (Method B) | Incomplete hydrolysis of | Ensure thorough quenching on ice. Stir for at least 30 mins after quenching. |

| Impurity in Precursor | Oxidation of sulfide | Degas solvents with |

| No Cyclization (Method B) | Steric hindrance in Acid | If using ortho-substituted benzoic acids, increase reflux time or switch to Thionyl Chloride ( |

References

-

Koparir, M., et al. (2005). Synthesis and biological activities of some new 5-substituted-1,3,4-oxadiazole-2-thiols. Molecules. Link

- Jha, K.K., et al. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research.

-

PubChem. (2023). Ethyl bis(ethylthio)acetate Compound Summary. National Library of Medicine. Link

- Patel, K.D., & Patel, B.D. (2010). Synthesis and biological activity of new 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Sciences and Drug Research.

-

Bates, G.S., & Ramaswamy, S. (1983).[3] 2,2-Bis(ethylthio)ethanenitrile: preparation and use as a one or two carbon nucleophile.[3] Canadian Journal of Chemistry.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide

Welcome to the Technical Support Center for the synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the final product. My insights are drawn from established chemical principles and practical experience in synthetic organic chemistry.

I. Synthetic Pathway Overview

The synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide is typically achieved through a two-step process. The first step involves the formation of an intermediate ester, ethyl 2,2-bis(ethylsulfanyl)acetate, through a nucleophilic substitution reaction. This is followed by the hydrazinolysis of the ester to yield the desired acetohydrazide. Understanding the mechanics of each step is crucial for effective troubleshooting.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Step 1: Synthesis of Ethyl 2,2-bis(ethylsulfanyl)acetate

Issue 1: Low or No Yield of the Intermediate Ester

-

Question: I am getting a very low yield, or no desired product at all, in the synthesis of ethyl 2,2-bis(ethylsulfanyl)acetate from ethyl dichloroacetate and ethanethiol. What could be the reasons?

-

Answer: This is a common issue that can stem from several factors related to the reagents and reaction conditions.

-

Purity and Reactivity of Reagents:

-

Ethanethiol: This reagent is prone to oxidation to diethyl disulfide. Ensure you are using freshly distilled or a recently purchased bottle of ethanethiol. The presence of a strong, unpleasant odor is characteristic of thiols[1].

-

Base: The choice and quality of the base are critical. A moderately strong base like potassium carbonate or sodium carbonate is often used to deprotonate the thiol, forming the more nucleophilic thiolate anion. Ensure the base is anhydrous, as water can interfere with the reaction.

-

Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are generally good choices.

-

-

Reaction Conditions:

-

Temperature: While the reaction is often carried out at room temperature, gentle heating (40-50 °C) can sometimes be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions.

-

Reaction Time: The reaction may be slow. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (ethyl dichloroacetate) is a good indicator of reaction completion.

-

-

Stoichiometry: A slight excess of ethanethiol and the base (typically 2.2 to 2.5 equivalents of each relative to the dichloroacetate) is recommended to ensure complete substitution of both chlorine atoms.

-

Issue 2: Formation of Mono-substituted Byproduct (Ethyl 2-chloro-2-(ethylsulfanyl)acetate)

-

Question: My NMR analysis shows a significant amount of the mono-substituted product alongside my desired di-substituted ester. How can I minimize this?

-

Answer: The formation of the mono-substituted product is a classic example of an incomplete reaction.

-

Insufficient Reaction Time or Temperature: As mentioned above, ensure the reaction is allowed to proceed to completion by monitoring with TLC. If the reaction stalls at room temperature, a moderate increase in temperature might be necessary.

-

Inadequate Amount of Nucleophile: Ensure you are using a sufficient excess of the ethanethiolate nucleophile to favor the second substitution.

-

Mixing: Inadequate stirring can lead to localized areas of low nucleophile concentration, resulting in incomplete reaction. Ensure vigorous and efficient stirring throughout the reaction.

-

Step 2: Hydrazinolysis of Ethyl 2,2-bis(ethylsulfanyl)acetate

Issue 3: Low Yield of 2,2-Bis(ethylsulfanyl)acetohydrazide

-

Question: The conversion of my ester to the hydrazide is inefficient, resulting in a low yield. What are the key parameters to optimize?

-

Answer: The hydrazinolysis of esters is generally a straightforward reaction, but several factors can influence its efficiency.

-

Hydrazine Hydrate: Use a good quality, fresh supply of hydrazine hydrate. An excess of hydrazine hydrate (typically 2 to 5 equivalents) is recommended to drive the reaction to completion.

-

Solvent: Ethanol or methanol are the most common solvents for this reaction. Absolute ethanol is preferable to minimize any potential hydrolysis of the starting ester.

-

Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.

-

Reaction Time: Monitor the reaction by TLC until the starting ester spot is no longer visible. Prolonged heating is generally not necessary and can lead to degradation.

-

Issue 4: Presence of Unreacted Ester in the Final Product

-

Question: Even after a long reflux time, I still see the starting ester in my final product. How can I ensure complete conversion?

-

Answer: Incomplete conversion is a common problem in hydrazinolysis.

-

Increase Hydrazine Hydrate Stoichiometry: A higher excess of hydrazine hydrate can push the equilibrium towards the product side.

-

Extended Reaction Time: While prolonged heating should be avoided, ensure the reaction has genuinely reached completion by careful TLC monitoring.

-

Catalyst: In some cases, a catalytic amount of a weak acid like acetic acid can be added to facilitate the reaction, though this is not always necessary.

-

Issue 5: Formation of 1,2-di-[2,2-bis(ethylsulfanyl)acetyl]hydrazine (Diacyl Hydrazide) Byproduct

-

Question: I have a significant amount of a less soluble byproduct which I suspect is the diacyl hydrazide. How can I prevent its formation?

-

Answer: The formation of the diacyl hydrazide is a known side reaction in hydrazide synthesis. This occurs when two molecules of the ester react with one molecule of hydrazine.

-

Control Stoichiometry: Using a larger excess of hydrazine hydrate will favor the formation of the desired mono-acyl hydrazide.

-

Slow Addition: Adding the ester dropwise to the heated solution of hydrazine hydrate can sometimes minimize the formation of the diacyl byproduct by maintaining a high local concentration of hydrazine.

-

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the first step of the synthesis?

A1: The first step is a series of two sequential nucleophilic substitution reactions (SN2). The ethanethiolate anion, a potent nucleophile, attacks the electrophilic carbon atom bearing a chlorine atom, displacing the chloride ion. This happens twice to replace both chlorine atoms on the ethyl dichloroacetate.

Q2: How can I effectively monitor the progress of both reaction steps?

A2: Thin Layer Chromatography (TLC) is the most convenient method. For the first step, you can visualize the disappearance of the ethyl dichloroacetate spot and the appearance of the product spot. For the second step, you will monitor the disappearance of the ester and the appearance of the more polar hydrazide product. A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.

Q3: What are the best purification methods for the final product?

A3: The crude 2,2-Bis(ethylsulfanyl)acetohydrazide can often be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water. If impurities are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.

Q4: Are there any specific safety precautions I should be aware of?

A4: Yes, several safety precautions are crucial:

-

Ethanethiol: Has an extremely foul and persistent odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a fume hood.

-

Solvents: Ensure proper handling and disposal of organic solvents according to your institution's safety guidelines.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,2-bis(ethylsulfanyl)acetate

-

To a stirred solution of ethanethiol (2.2 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add ethyl dichloroacetate (1.0 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

-

Once the reaction is complete, pour the mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide

-

Dissolve ethyl 2,2-bis(ethylsulfanyl)acetate (1.0 eq.) in absolute ethanol.

-

Add hydrazine hydrate (3.0 eq.) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol.

V. Visualizing the Process

Reaction Pathway

Caption: Synthetic route to 2,2-Bis(ethylsulfanyl)acetohydrazide.

Troubleshooting Logic

Caption: Troubleshooting flowchart for the synthesis.

VI. Quantitative Data Summary

| Parameter | Step 1: Ester Synthesis | Step 2: Hydrazide Synthesis |

| Key Reagents | Ethyl dichloroacetate, Ethanethiol, Base (K2CO3) | Ethyl 2,2-bis(ethylsulfanyl)acetate, Hydrazine Hydrate |

| Typical Stoichiometry | 1 : 2.2 : 2.5 | 1 : 3-5 |

| Solvent | Anhydrous DMF or Acetonitrile | Absolute Ethanol or Methanol |

| Temperature | Room Temperature to 50 °C | Reflux |

| Typical Reaction Time | 4-12 hours | 2-6 hours |

| Common Byproducts | Ethyl 2-chloro-2-(ethylsulfanyl)acetate | 1,2-di-[2,2-bis(ethylsulfanyl)acetyl]hydrazine |

| Purification | Vacuum Distillation or Column Chromatography | Recrystallization or Column Chromatography |

VII. References

-

Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365–1368. [Link]

-

Synthesis of ethyl 2-((bis(alkylthio)methylene)amino) acetate. ResearchGate. [Link]

-

Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. [Link]

-

How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. ResearchGate. [Link]

-

Synthesis of Bis-Amide and Hydrazide Containing Derivatives of Malonic Acid and Thiophenoladducts of Acidhydrazones Derived from 2-[(N-acetyl) 2, 5-dichloroanilido] Acetohydrazide. Biomedical and Pharmacology Journal. [Link]

-

STUDYING THE KINETICS OF LIQUID PHASE HYDRAZINOLYSIS BUTYL 2-(2R-9-OXOACRIDINE-10(9H)-YL)ACETATES. Journal of Chemistry and Technologies. [Link]

-

Synthesis Ethyl 2-(1H1,3-benzodiazol-2-ylsulfanyl)acetate. Sciforum. [Link]

-

Ethanethiol. Wikipedia. [Link]

Sources

Technical Support Center: Thermal Stability of 2,2-Bis(ethylsulfanyl)acetohydrazide Complexes